8-表阿扎那韦
描述
Atazanavir is an antiviral protease inhibitor used in combination with other antiretrovirals for the treatment of HIV . It is an azapeptide of the protease inhibitor (PI) drug class because it selectively inhibits HIV genotype I (HIV-I) protease, an enzyme critical for HIV-1 virion maturation .
Synthesis Analysis
The synthesis of the biaryl-hydrazine unit of Atazanavir, an important HIV protease inhibitor, was prepared in a three-step continuous flow sequence in 74% overall yield . The synthesis involved Pd-catalyzed Suzuki–Miyaura cross-coupling, followed by hydrazone formation and a subsequent hydrogenation step . Another study showed that (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane (1b), a key for the synthesis of the antiviral drug atazanavir, can be obtained via the stereoselective bioreduction of (3 S )-3-( N -Boc-amino)-1-chloro-4-phenyl-butanone (1a) with short-chain dehydrogenase/reductase (SDR) .
Molecular Structure Analysis
The structure of HIV-1 protease bound to atazanavir showed that the ability of atazanavir to maintain its binding affinity for variants containing some resistance mutations is due to its unique interactions with flap residues .
Chemical Reactions Analysis
Atazanavir is primarily eliminated through bile (79% of administered dose) and the secondary route is through urine (13% of administered dose excreted as metabolites) . Clearance of Atazanavir is primarily through hepatic metabolism via UGT1A1 .
Physical And Chemical Properties Analysis
The molecular formula of Atazanavir is C38H52N6O7 and its molecular weight is 704.86 .
科学研究应用
HIV 治疗和管理
阿扎那韦主要以其在 HIV 治疗中的作用而闻名。它在 HIV 治疗中作为有效的蛋白酶抑制剂,适用于抗逆转录病毒治疗的初学者和有经验的患者 (Havlir & O'Marro, 2004)。已经发现这种药物可以改善 HIV-1 感染中的病毒学和免疫学标志物,并且经常与其他抗逆转录病毒药物联合使用 (Croom, Dhillon & Keam, 2009).
治疗 COVID-19 的潜力
阿扎那韦已被确定为 COVID-19 的潜在治疗剂,对 SARS-CoV-2 表现出抑制效力。这是基于利用深度学习模型预测可能作用于新型冠状病毒的药物的研究 (Beck, Shin, Choi, Park & Kang, 2020).
对心血管健康的影响
一项研究检查了阿扎那韦的长期口服给药,揭示了其在减轻心肌梗死诱导的心脏纤维化中的潜力。这表明阿扎那韦在心血管健康中可能具有保护作用,特别是在心肌梗死的背景下 (Zhang, Zhang, Li, Tian & Jiang, 2018).
药代动力学和药物相互作用
研究阿扎那韦的药代动力学及其与其他药物的相互作用对于优化其临床使用至关重要。研究评估了与其他药物共同给药时的行为,提供了对其吸收、代谢和潜在药物-药物相互作用的见解 (Heine, Hillebrand, Rosing, van Gorp, Mulder, Beijnen & Huitema, 2009).
作用机制
Target of Action
8-epi Atazanavir, like Atazanavir, is an antiretroviral drug of the protease inhibitor (PI) class . It selectively inhibits the HIV-1 protease , an enzyme critical for HIV-1 virion maturation . This enzyme is responsible for the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells .
Mode of Action
8-epi Atazanavir binds to the active site of the HIV-1 protease . This binding inhibits the cleavage of viral Gag and Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . As a result, the formation of mature virions is prevented .
Biochemical Pathways
The major biotransformation pathways of Atazanavir in humans consist of monooxygenation and dioxygenation . Other minor biotransformation pathways for Atazanavir or its metabolites consist of glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation . Atazanavir is primarily and extensively metabolized by the cytochrome P450, family 3, subfamily A (CYP3A) polypeptide isoenzymes 4 and 5 (CYP3A4/5) .
Pharmacokinetics
Atazanavir is rapidly absorbed and peak concentration is reached between 2 – 2.5 hours post-dose . Its absorption is improved when it is taken with food . The primary route of Atazanavir elimination is through bile (79% of administered dose) and the secondary route is through urine (13% of administered dose excreted as metabolites) . Atazanavir demonstrates nonlinear pharmacokinetics with greater than dose-proportional increases in AUC and C max values over the dose range of 200 to 800 mg once daily .
Result of Action
The inhibition of the HIV-1 protease by 8-epi Atazanavir prevents the formation of mature virions, resulting in the production of immature, noninfectious viral particles . This effectively reduces the number of infectious particles in the body, slowing the progression of the disease.
Action Environment
The effectiveness of 8-epi Atazanavir can be influenced by various environmental factors. For instance, Atazanavir solubility decreases as pH increases . Reduced plasma concentrations of Atazanavir occur if antacids, buffered medications, H2-receptor antagonists, and proton-pump inhibitors are administered with Atazanavir . Therefore, it is recommended to avoid concomitant use . Furthermore, administration of Atazanavir with food enhances bioavailability (35-70% ↑ AUC) and reduces pharmacokinetic variability by 50% .
安全和危害
未来方向
Long-acting cabotegravir plus rilpivirine is a novel alternative to oral antiretrovirals, with the potential to improve adherence and quality of life in people with HIV . The use of atazanavir/ritonavir in children and adolescents needs further investigation, but remains a suitable option for a preferred second-line antiretroviral regimen .
生化分析
Biochemical Properties
8-epi Atazanavir plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the HIV-1 protease enzyme, which is crucial for the viral replication process. By binding to the active site of the protease enzyme, 8-epi Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins, thereby inhibiting the formation of mature virions . Additionally, 8-epi Atazanavir has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4, which is involved in its metabolism .
Cellular Effects
8-epi Atazanavir exerts various effects on different types of cells and cellular processes. In HIV-infected cells, it inhibits viral replication by preventing the maturation of viral particles. This inhibition leads to a decrease in viral load and an improvement in immune function. 8-epi Atazanavir also influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause elevations in serum aminotransferase levels and indirect hyperbilirubinemia, indicating its impact on liver cells . Furthermore, 8-epi Atazanavir affects the expression of genes involved in drug metabolism and transport .
Molecular Mechanism
The molecular mechanism of 8-epi Atazanavir involves its binding interactions with biomolecules and enzyme inhibition. By binding to the active site of the HIV-1 protease enzyme, 8-epi Atazanavir inhibits the cleavage of viral polyproteins, preventing the formation of mature and infectious viral particles . This inhibition disrupts the viral life cycle and reduces viral replication. Additionally, 8-epi Atazanavir interacts with cytochrome P450 enzymes, leading to its metabolism and subsequent elimination from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-epi Atazanavir have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that 8-epi Atazanavir remains stable under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that 8-epi Atazanavir maintains its inhibitory effects on viral replication and continues to reduce viral load in HIV-infected cells . Prolonged exposure to 8-epi Atazanavir may lead to the development of drug resistance in some viral strains .
Dosage Effects in Animal Models
The effects of 8-epi Atazanavir at different dosages have been studied in animal models to determine its therapeutic window and potential toxic effects. In these studies, it has been observed that 8-epi Atazanavir exhibits dose-dependent antiviral activity, with higher doses leading to greater inhibition of viral replication . At high doses, 8-epi Atazanavir may cause toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
8-epi Atazanavir is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major biotransformation pathways of 8-epi Atazanavir include monooxygenation and dioxygenation . Additionally, minor pathways such as glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation contribute to its metabolism . These metabolic processes result in the formation of several metabolites, which are subsequently eliminated from the body .
Transport and Distribution
The transport and distribution of 8-epi Atazanavir within cells and tissues are regulated by various transporters and binding proteins. P-glycoprotein and organic anion transporting polypeptides (OATPs) play a crucial role in the intestinal absorption and distribution of 8-epi Atazanavir . These transporters facilitate the uptake and efflux of 8-epi Atazanavir across cellular membranes, influencing its bioavailability and tissue distribution . Additionally, 8-epi Atazanavir exhibits high protein binding, primarily to alpha-1-acid glycoprotein and albumin .
Subcellular Localization
The subcellular localization of 8-epi Atazanavir is primarily within the cytoplasm of infected cells. It targets the HIV-1 protease enzyme, which is localized in the cytoplasm, to exert its inhibitory effects . Additionally, 8-epi Atazanavir may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications play a role in its activity and function within the cell.
属性
IUPAC Name |
methyl N-[(2S)-1-[2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-SYEZAVJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629138 | |
Record name | Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292296-09-3 | |
Record name | Atazanavir S,R,S,S-diastereomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292296093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATAZANAVIR S,R,S,S-DIASTEREOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EQX656EUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。